5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 187471-30-3
VCID: VC6530507
InChI: InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)6-10(9)15(11,12)13/h4-7H,1-3H3
SMILES: CC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl
Molecular Formula: C10H13ClO3S
Molecular Weight: 248.72

5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

CAS No.: 187471-30-3

Cat. No.: VC6530507

Molecular Formula: C10H13ClO3S

Molecular Weight: 248.72

* For research use only. Not for human or veterinary use.

5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride - 187471-30-3

Specification

CAS No. 187471-30-3
Molecular Formula C10H13ClO3S
Molecular Weight 248.72
IUPAC Name 5-methyl-2-propan-2-yloxybenzenesulfonyl chloride
Standard InChI InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)6-10(9)15(11,12)13/h4-7H,1-3H3
Standard InChI Key BWUSCGOXHPUADC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl

Introduction

Molecular Structure and Composition

Structural Characterization

The compound features a benzene ring with three distinct substituents:

  • A methyl group (-CH₃) at the 5-position.

  • An isopropoxy group (-OCH(CH₃)₂) at the 2-position.

  • A sulfonyl chloride group (-SO₂Cl) at the 1-position .

This arrangement creates a sterically hindered environment due to the proximity of the bulky isopropoxy and sulfonyl chloride groups. The sulfonyl chloride moiety is highly electrophilic, making the compound reactive toward nucleophiles such as amines and alcohols.

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClO₃S
Molar Mass248.72642 g/mol
SubstituentsMethyl, isopropoxy, sulfonyl chloride

Physicochemical Properties

Stability and Reactivity

Sulfonyl chlorides are generally moisture-sensitive, hydrolyzing to sulfonic acids in aqueous environments. While specific stability data for this compound are unavailable , analogous compounds like 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride (C₉H₁₀Cl₂O₃S) exhibit similar reactivity profiles, with hydrolysis rates dependent on temperature and pH .

Spectral Data

Synthesis and Industrial Production

Synthetic Routes

  • Chlorosulfonation: Reaction of the parent aromatic compound with chlorosulfonic acid (ClSO₃H).

  • Oxidation of Thiols: Conversion of thiols to sulfonyl chlorides using chlorine gas in acidic media.

For the chloro analog (CAS 1245529-73-0), industrial-scale production involves multistep processes starting from 2-chlorophenol, though yields and catalysts remain proprietary .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class of antibiotics. While no direct applications of this compound are reported , its structural similarity to 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride—used in antiviral research —suggests potential utility in drug discovery.

Agrochemicals

The isopropoxy group may enhance lipid solubility, facilitating penetration into plant or insect tissues. This property is exploited in herbicides and fungicides, though specific studies are lacking for this compound.

Property5-Methyl Analog5-Chloro Analog
CAS NumberNot Available1245529-73-0
GHS ClassificationNot AvailableCorrosive (Category 8)
Hazard StatementsNot AvailableH314

Comparison with Related Compounds

5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl Chloride

This analog (C₉H₁₀Cl₂O₃S, MW 269.14 g/mol) replaces the methyl group with chlorine, increasing molecular weight and polarity. The chlorine atom enhances electrophilicity, potentially accelerating reactions with nucleophiles compared to the methyl derivative.

[[(1S,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene

A structurally distinct compound (C₂₂H₂₉OP, MW 340.4 g/mol) , this phosphine oxide derivative highlights the diversity of sulfonyl and phosphoryl functionalities in organocatalysis.

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